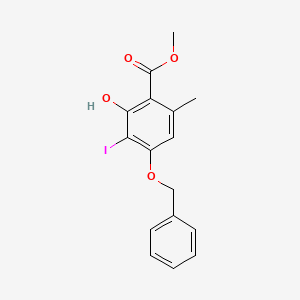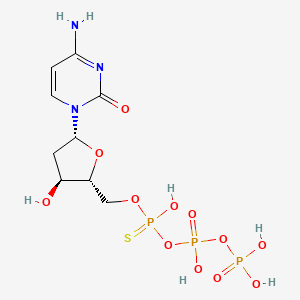
Tolmetin(1-)
Descripción general
Descripción
Tolmetin(1-) is a monocarboxylic acid anion that is the conjugate base of tolmetin, obtained by deprotonation of the carboxy group . Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) of the heterocyclic acetic acid derivative class . It is primarily used to reduce hormones that cause pain, swelling, tenderness, and stiffness in conditions such as osteoarthritis and rheumatoid arthritis, including juvenile rheumatoid arthritis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tolmetin can be synthesized through a multi-step process involving the reaction of 1-methylpyrrole-2-acetic acid with 4-methylbenzoyl chloride in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, tolmetin is often produced using a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is usually obtained in the form of its sodium salt, which enhances its solubility and bioavailability .
Análisis De Reacciones Químicas
Types of Reactions: Tolmetin(1-) undergoes various chemical reactions, including:
Oxidation: Tolmetin can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of tolmetin can lead to the formation of alcohol derivatives.
Substitution: Tolmetin can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with tolmetin under basic conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
Tolmetin(1-) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of heterocyclic acetic acid derivatives.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Mecanismo De Acción
The exact mechanism of action of tolmetin is not fully understood. it is known to inhibit prostaglandin synthetase in vitro and lower the plasma level of prostaglandin E in humans . This reduction in prostaglandin synthesis is believed to be responsible for its anti-inflammatory effects. Tolmetin does not appear to alter the course of the underlying disease but provides symptomatic relief .
Comparación Con Compuestos Similares
Indomethacin: Another NSAID with a similar mode of action but different chemical structure.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Naproxen: An NSAID with a longer half-life and similar anti-inflammatory properties.
Comparison: Tolmetin is unique in its specific inhibition of prostaglandin synthetase and its relatively lower incidence of gastrointestinal side effects compared to indomethacin . Unlike ibuprofen and naproxen, tolmetin is particularly effective in treating juvenile rheumatoid arthritis .
Propiedades
IUPAC Name |
2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPUYADGBWSHF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NO3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one](/img/structure/B1221295.png)











![(2S,9R)-13-thia-1,6-diazatetracyclo[7.7.0.02,6.010,14]hexadeca-10(14),11-dien-5-one](/img/structure/B1221314.png)

